molecular formula C10H6ClNO2 B1369576 7-Chloroisoquinoline-3-carboxylic acid CAS No. 234098-55-6

7-Chloroisoquinoline-3-carboxylic acid

Cat. No. B1369576
M. Wt: 207.61 g/mol
InChI Key: HIXONRGTPXMCCP-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound . It has the empirical formula C10H6ClNO2 and a molecular weight of 207.61 .


Molecular Structure Analysis

The molecular structure of 7-Chloroisoquinoline-3-carboxylic acid consists of a chloroisoquinoline core with a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) .


Physical And Chemical Properties Analysis

7-Chloroisoquinoline-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 and is stored at room temperature .

Scientific Research Applications

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

7-Chloroisoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant antibacterial activity against several bacterial strains .

Results or Outcomes

IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli(Ac),X.oryzaepv.oryzicola(Xoc),X.campestrispv.campestris(Xcc),P.carotovorumsubsp.carotovorum(Pcc),andX.fragariae(Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

Drug Design and Development

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Quinoline, which includes 7-Chloroisoquinoline-3-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Results or Outcomes

This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Carboxylic acids, including 7-Chloroisoquinoline-3-carboxylic acid, are compounds with excellent chemical and physical properties. They are characterized by their high solubility in polar solvents, such as water or alcohols .

Results or Outcomes

The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

Quinoline Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Quinolines and isoquinolines, which include 7-Chloroisoquinoline-3-carboxylic acid, are important heterocyclic compounds. They are found in many natural products and pharmaceuticals .

Results or Outcomes

The synthesis of quinolines and isoquinolines is a key step in the production of many pharmaceuticals and natural products .

High-Boiling Solvent

Specific Scientific Field

Chemistry

Summary of the Application

Quinoline, which includes 7-Chloroisoquinoline-3-carboxylic acid, is a stable liquid with a boiling point of 237 °C. It is frequently used in the laboratory as a basic high-boiling solvent .

Results or Outcomes

The use of quinoline as a high-boiling solvent can facilitate certain chemical reactions that require high temperatures .

Synthesis of Quinoline Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

Anilines react with β-ketoesters giving rise to Schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable. Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .

Results or Outcomes

The synthesis of quinoline derivatives is a key step in the production of many pharmaceuticals and natural products .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 7-Chloroisoquinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that the compound has potential applications in various fields of research and industry . Further studies could explore its antibacterial properties and potential as an HIV-1 integrase inhibitor .

properties

IUPAC Name

7-chloroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXONRGTPXMCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591224
Record name 7-Chloroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinoline-3-carboxylic acid

CAS RN

234098-55-6
Record name 7-Chloroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl choride (5.7 mL) was added dropwise to a solution of 3-(4-chlorophenyl)-2-formylamino-propanoic acid methyl ester (14.5 g, 60 mmol) in CH2Cl2 (400 mL) at room temperature. After stirring for 0.5 hour, ferric chloride (11.7 g) was added and the mixture was stirred for 48 hours. The reaction mixture was diluted with water (500 mL). The organic layer was separated, and the aqueous layer was re-extracted with CH2Cl2 (2×300 mL). The organic layers were combined, washed with brine (200 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The residue was dissolved in MeOH (400 mL), sulfuric acid (20 mL, 98%) was added and the mixture was heated under reflux for 48 hours. After cooled to room temperature, the reaction mixture was diluted with 5% sodium bicarbonate solution (1 L). The organic layer was separated, and the aqueous layer was re-extracted with CH2Cl2 (2×500 mL). The organic layers were combined, washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/3) and afforded the title compound (3.1 g, 23.3% yield) as a yellow solid. 1H NMR (300 MHz, CDCl3): 9.26 (s, 1H), 8.51 (s, 1H), 8.05 (d, J=1.8 Hz, 1H), 7.93 (d, J=8.7 Hz, 1H), 7.73 (dd, J=1.8 and 8.7 Hz, 1H), 4.06 (s, 3H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
23.3%

Synthesis routes and methods II

Procedure details

To 4.5 mL of a 1N NaOH solution at 0° C. is added a solution of AgNO3 (0.31 g, 1.8 mmol) in 3 mL of H2O, followed by a solution of of 7-chloro-isoquinoline-3-carbaldehyde (0.25 g, 1.3 mmol) in 3 of EtOH. The solution is stirred at 0° C. for 10 minutes, then at room temp. For 3 hours. The solution is acidified to pH=3 with 1H HCl. The resulting solution is extracted with CHCl3. The organic layer is dried over MgSO4, filtered and concentrated to give the product as a white solid (0.2 g, 0.96 mmol). 1H NMR (CD3OD, 300 MHz) δ9.18 (s, 1H), 8.63 (s, 1H), 8.18 (m, 1H), 7.80 (m, 2H), 6.94 (m, 1H), 4.15 (q, 2H), 3.48 (s, 2H), 1.20 (t, 3H). MS (EI): m/z 208, 210 (M+), Cl pattern.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One
Quantity
0.25 g
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reactant
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Quantity
0 (± 1) mol
Type
reactant
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reactant
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